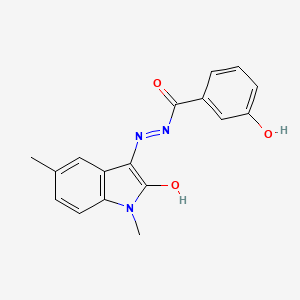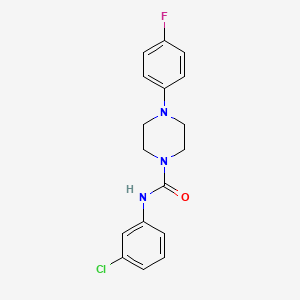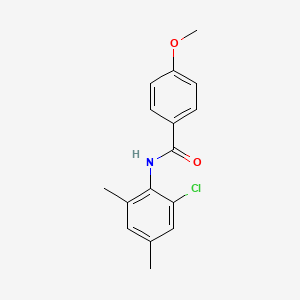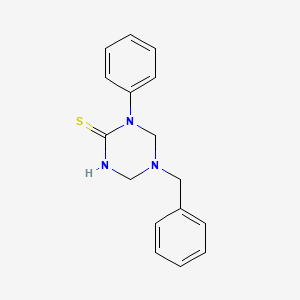![molecular formula C16H17N3O3S B5677092 3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5677092.png)
3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, demonstrating the complexity of achieving specific molecular structures. For example, studies have detailed the synthesis of extended π-conjugated chromophores and various sulfonamide derivatives, indicating the versatility and complexity of synthetic strategies in organic chemistry (Antony et al., 2019), (Wen-jun, 2007).
Molecular Structure Analysis
Molecular structure analyses of related compounds reveal diverse structural features and stability factors, such as hydrogen bonding and π–π stacking interactions, which significantly influence molecular packing and alignment (Antony et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a wide range of reactivities and product formations. For instance, the electrochemical synthesis of cobalt(II) complexes with tosylamides highlights the methodological advancements in the synthesis of metal-organic frameworks (Cabaleiro et al., 2000).
Physical Properties Analysis
Studies on the physical properties of similar compounds have been conducted, focusing on aspects such as thermal stability, optical properties, and crystallization behavior, which are crucial for understanding the material's suitability for various applications (Antony et al., 2019).
Chemical Properties Analysis
The chemical properties of related compounds, including reactivity under different conditions and the formation of various derivatives, are explored through synthetic routes and reaction mechanisms, providing insights into the molecule's versatility and potential applications (Wen-jun, 2007), (Cabaleiro et al., 2000).
Propriétés
IUPAC Name |
3-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12(2)11-16(20)18-13-6-8-14(9-7-13)23(21,22)19-15-5-3-4-10-17-15/h3-11H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKVIXPZGCBRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5677034.png)
![9-[(3-hydroxyphenyl)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677042.png)
![{1-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5677051.png)
![3-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B5677059.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5677065.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide](/img/structure/B5677066.png)

![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-phenylpiperidine](/img/structure/B5677075.png)

![2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B5677085.png)
![N-(4-chlorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5677087.png)
![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5677096.png)